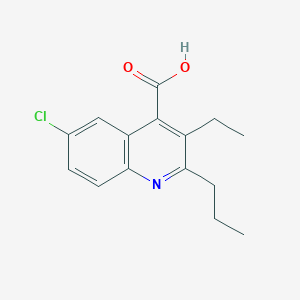

6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid derivatives involves multiple steps, starting from readily available materials. For instance, 3-substituted octahydrobenzo[g]quinolines, important intermediates, are synthesized through a short, efficient process suitable for large-scale manufacturing, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester (Bänziger, Cercus, Stampfer, & Sunay, 2000). Additionally, novel synthesis methods for quinoline derivatives involve one-pot operations that tolerate a wide range of substituents, demonstrating the versatility and efficiency of these synthetic approaches (Li, Wang, & Zou, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by the presence of a quinoline nucleus with various substituents that influence the compound's chemical behavior and activity. For example, the structure of ethyl 6-chloro-2-eth-oxy-quinoline-4-carboxylate features an intramolecular C-H⋯O hydrogen bond forming an S(6) graph-set motif, with the molecule being essentially planar (Bouzian, Karrouchi, Anouar, Bouhfid, Arshad, & Essassi, 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. For example, the Vilsmeier-Haack reaction has been used to synthesize novel quinoline derivatives, demonstrating their susceptibility to electrophilic substitution and the possibility of introducing diverse functional groups (Ibrahim, Hassanin, Abbas, & Badran, 2013).

Applications De Recherche Scientifique

Quinoline Derivatives and Their Applications

Quinoline and its derivatives have been extensively studied for their diverse applications across various fields of scientific research. While the exact compound "6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid" was not directly referenced, understanding the applications and research around quinoline derivatives can provide insights into the potential areas of interest for similar compounds.

Anticorrosive Applications

Quinoline derivatives demonstrate effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly useful in protecting metals against corrosion, highlighting their potential in industrial applications and material science (Verma et al., 2020).

Biotechnological Applications

Quinoline derivatives are also explored in biotechnological applications, including their use as microbial inhibitors in biorenewable chemical production. Their inhibitory effects on microbes, akin to those of carboxylic acids used as food preservatives, are of interest for developing robust microbial strains for industrial processes (Jarboe et al., 2013).

Environmental and Soil Science

The sorption behavior of veterinary pharmaceuticals, which may include quinoline derivatives, in soils has been reviewed, indicating a wide range of mobility and highlighting the significant role of hydrophobicity-independent mechanisms such as cation exchange and surface complexation in their adsorption processes. This suggests potential environmental impacts and considerations for the use of such compounds (Tolls, 2001).

Propriétés

IUPAC Name |

6-chloro-3-ethyl-2-propylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-3-5-12-10(4-2)14(15(18)19)11-8-9(16)6-7-13(11)17-12/h6-8H,3-5H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNQMCPAPXSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2)Cl)C(=C1CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)